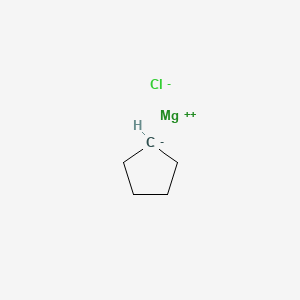
magnesium;cyclopentane;chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Magnesium;cyclopentane;chloride is a compound that combines magnesium, cyclopentane, and chloride ions. This compound is part of the broader class of organometallic compounds, which are known for their reactivity and utility in various chemical processes. The presence of magnesium in the compound makes it particularly interesting due to magnesium’s role as a reducing agent and its ability to form Grignard reagents.
Preparation Methods
Synthetic Routes and Reaction Conditions
Magnesium;cyclopentane;chloride can be synthesized through the reaction of cyclopentyl chloride with magnesium metal in the presence of an ether solvent. This reaction typically occurs under an inert atmosphere to prevent the oxidation of magnesium. The general reaction is as follows:
Cyclopentyl chloride+Magnesium→this compound
Industrial Production Methods
Industrial production of this compound often involves the use of large-scale reactors where magnesium metal is reacted with cyclopentyl chloride under controlled conditions. The reaction is typically carried out in an anhydrous environment to prevent the formation of magnesium hydroxide, which can interfere with the desired product.
Chemical Reactions Analysis
Types of Reactions
Magnesium;cyclopentane;chloride undergoes several types of chemical reactions, including:
Oxidation: The magnesium center can be oxidized to form magnesium oxide.
Reduction: The compound can act as a reducing agent in various organic reactions.
Substitution: The chloride ion can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Oxygen or other oxidizing agents can be used.
Reduction: The compound itself acts as a reducing agent.
Substitution: Nucleophiles such as hydroxide ions or amines can be used.
Major Products
Oxidation: Magnesium oxide and cyclopentane.
Reduction: Various reduced organic compounds.
Substitution: Substituted cyclopentane derivatives.
Scientific Research Applications
Magnesium;cyclopentane;chloride has several applications in scientific research:
Chemistry: Used as a Grignard reagent for forming carbon-carbon bonds.
Biology: Investigated for its potential in biochemical pathways involving magnesium.
Medicine: Explored for its role in drug synthesis and as a potential therapeutic agent.
Industry: Utilized in the synthesis of various organic compounds and materials.
Mechanism of Action
The mechanism of action of magnesium;cyclopentane;chloride involves the formation of a Grignard reagent, which is a highly reactive species used in organic synthesis. The magnesium center coordinates with the cyclopentane ring and the chloride ion, facilitating various chemical transformations. The compound can act as a nucleophile, attacking electrophilic centers in other molecules to form new carbon-carbon bonds.
Comparison with Similar Compounds
Similar Compounds
- Magnesium;cyclohexane;chloride
- Magnesium;cyclopropane;chloride
- Magnesium;cyclobutane;chloride
Uniqueness
Magnesium;cyclopentane;chloride is unique due to the specific ring strain and stability of the cyclopentane ring, which influences its reactivity and the types of reactions it can undergo. Compared to other cycloalkane derivatives, cyclopentane offers a balance between ring strain and stability, making it a versatile compound in organic synthesis.
Properties
IUPAC Name |
magnesium;cyclopentane;chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9.ClH.Mg/c1-2-4-5-3-1;;/h1H,2-5H2;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQIVBIRNYZIHNE-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC[CH-]C1.[Mg+2].[Cl-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClMg |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.88 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
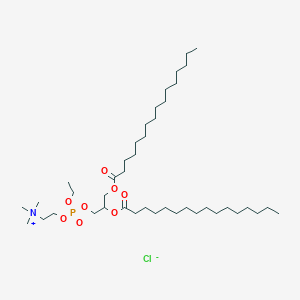
![4-O-[2-(tert-butylsulfonylamino)-3-phenylpropyl] 1-O-methyl but-2-enedioate;4-O-[2-(cyclohexylsulfonylamino)-3-phenylpropyl] 1-O-methyl but-2-enedioate;4-O-[2-(2,2-dimethylpropylsulfonylamino)-3-phenylpropyl] 1-O-methyl but-2-enedioate;4-O-[2-(ethylsulfonylamino)-3-phenylpropyl] 1-O-methyl but-2-enedioate;4-O-[2-(methanesulfonamido)-3-phenylpropyl] 1-O-methyl but-2-enedioate;1-O-methyl 4-O-[2-(2-methylpropylsulfonylamino)-3-phenylpropyl] but-2-enedioate;1-O-methyl 4-O-[3-phenyl-2-(propan-2-ylsulfonylamino)propyl] but-2-enedioate](/img/structure/B13386139.png)
![N'-[1-Amino-1-phenylmethylidene]hydrazinecarboxylic acid tert-butyl ester](/img/structure/B13386146.png)
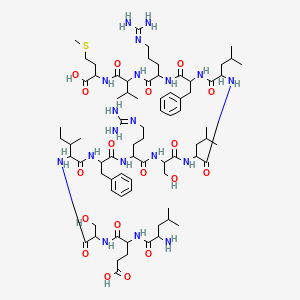

![(2S,3R,4R,5R)-4-[(2,4-dichlorophenyl)methoxy]-5-[(2,4-dichlorophenyl)methoxymethyl]-2-methoxy-3-methyloxolan-3-ol](/img/structure/B13386173.png)
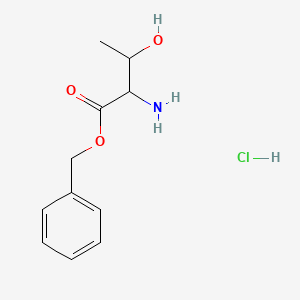
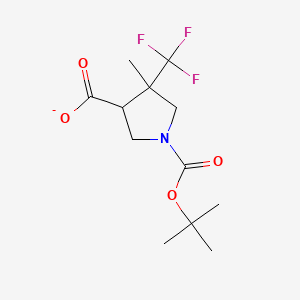
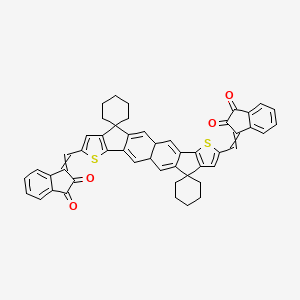
![(2S,4R)-4-[(4-tert-butylphenyl)methyl]pyrrolidine-2-carboxylic acid hydrochloride](/img/structure/B13386194.png)
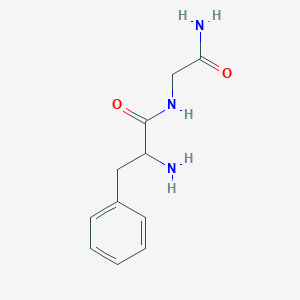
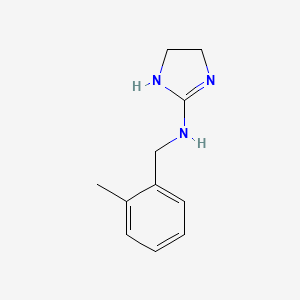
![[6,7,24,25-Tetrahydroxy-5-(hydroxymethyl)-10,24,31,33-tetramethyl-13-oxo-28-phenyl-4,12,27,29,32-pentaoxaoctacyclo[26.3.1.119,22.01,8.02,26.03,5.07,11.025,30]tritriaconta-14,16-dien-18-yl] benzoate](/img/structure/B13386213.png)
![Pyrazolo[1,5-a]pyrazine-2,3,5(4H)-tricarboxylic acid, 6,7-dihydro-, 3-methyl 5-[(4-nitrophenyl)methyl] ester](/img/structure/B13386234.png)
